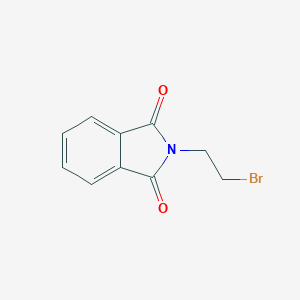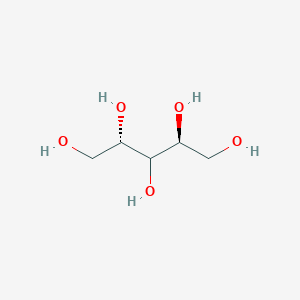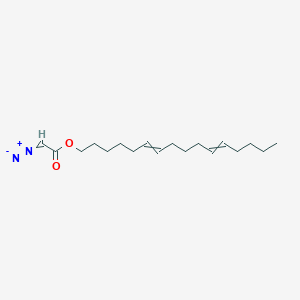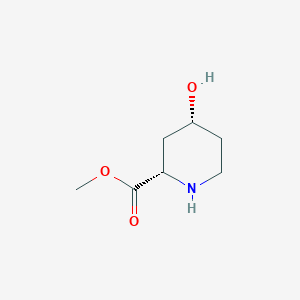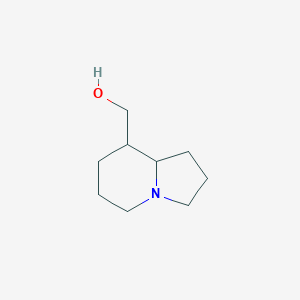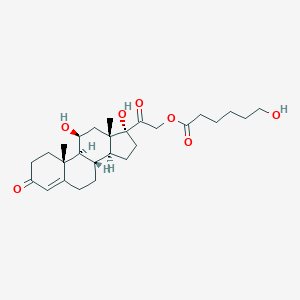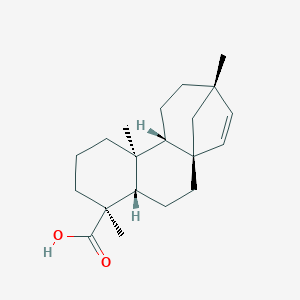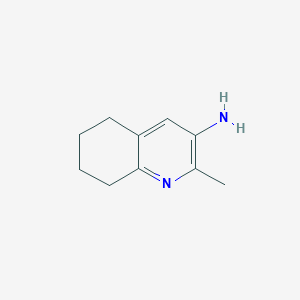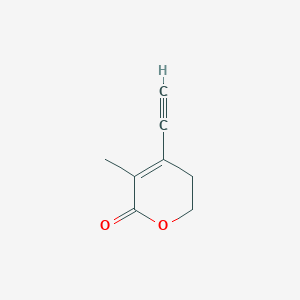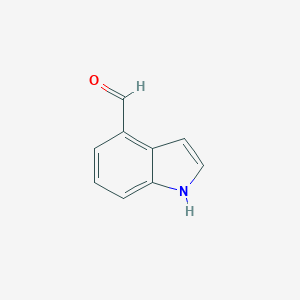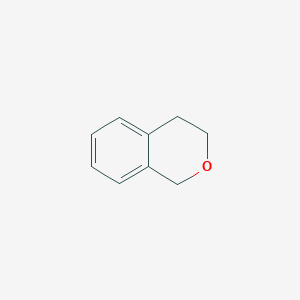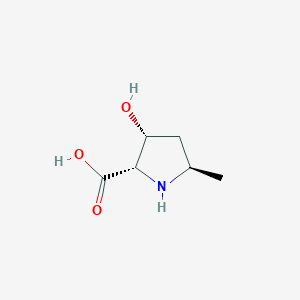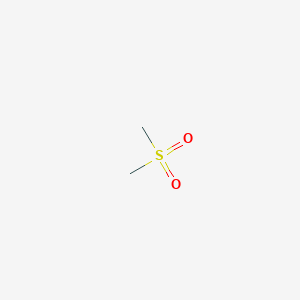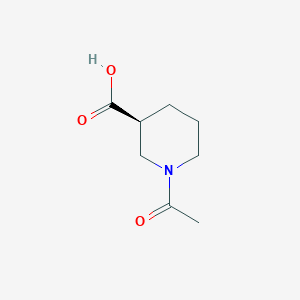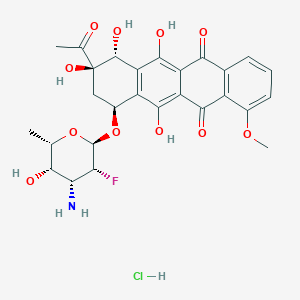
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone, also known as Amino-ATRA, is a novel compound that has been synthesized for its potential use in cancer treatment. It is a derivative of daunomycinone, a natural antibiotic produced by Streptomyces coeruleorubidus. Amino-ATRA has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being extensively studied.
作用機序
The mechanism of action of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
生化学的および生理学的効果
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
The advantages of using 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone in lab experiments include its potent cytotoxic activity against a wide range of cancer cell lines, its ability to inhibit cancer stem cells, and its low toxicity in normal cells. However, the limitations include the complex synthesis method, the need for further optimization of the compound for clinical use, and the need for extensive preclinical studies to evaluate its safety and efficacy.
将来の方向性
For research on 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone include the optimization of the synthesis method to improve yield and purity, the evaluation of its safety and efficacy in animal models, and the development of formulations for clinical use. Further studies are also needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone involves several steps, starting with the protection of the hydroxyl groups of daunomycinone. The protected compound is then treated with a fluorinating agent to introduce the fluorine atom at the C-2 position. The protected compound is then deprotected, and the amino sugar is introduced using a glycosylation reaction. The final product is obtained after several purification steps.
科学的研究の応用
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been extensively studied for its potential use in cancer treatment. It has shown potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy.
特性
CAS番号 |
124264-70-6 |
|---|---|
製品名 |
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
分子式 |
C27H29ClFNO11 |
分子量 |
598 g/mol |
IUPAC名 |
(7S,9R,10R)-9-acetyl-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-8-20(31)19(29)18(28)26(39-8)40-12-7-27(37,9(2)30)25(36)17-14(12)23(34)16-15(24(17)35)21(32)10-5-4-6-11(38-3)13(10)22(16)33;/h4-6,8,12,18-20,25-26,31,34-37H,7,29H2,1-3H3;1H/t8-,12-,18+,19-,20+,25+,26-,27-;/m0./s1 |
InChIキー |
SKWPUTGKNWRBGJ-KYJWTKNXSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
正規SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
その他のCAS番号 |
124264-70-6 |
同義語 |
7-ATFTD 7-O-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)daunomycinone 7-O-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



